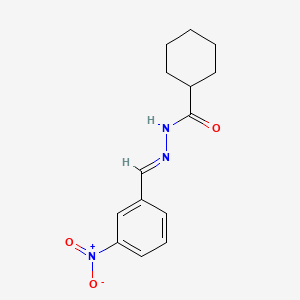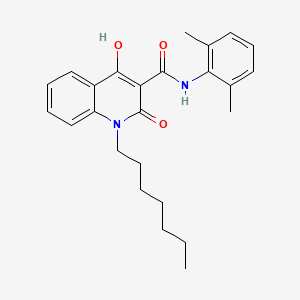
N'-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is an organic compound with the molecular formula C14H17N3O3 It is characterized by the presence of a nitrobenzylidene group attached to a cyclohexanecarbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-Nitrobenzaldehyde+Cyclohexanecarbohydrazide→N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically in an organic solvent under reflux.
Major Products
Reduction: 3-Aminobenzylidene derivatives.
Substitution: Various substituted benzylidene derivatives.
Condensation: Hydrazones or azines, depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group is particularly important for its role in bioactivity.
Industry
In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The biological activity of N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide and its derivatives often involves interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various effects such as inhibition of enzyme activity or induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-Bromobenzylidene)cyclohexanecarbohydrazide
- N’-(3-Chlorobenzylidene)cyclohexanecarbohydrazide
- N’-(3-Hydroxybenzylidene)cyclohexanecarbohydrazide
Uniqueness
N’-(3-Nitrobenzylidene)cyclohexanecarbohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated or hydroxylated analogs. The nitro group can participate in redox reactions, making this compound particularly interesting for applications requiring such properties.
Propiedades
Número CAS |
468102-66-1 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3O3/c18-14(12-6-2-1-3-7-12)16-15-10-11-5-4-8-13(9-11)17(19)20/h4-5,8-10,12H,1-3,6-7H2,(H,16,18)/b15-10+ |
Clave InChI |
LTXSWNVEYIYQDQ-XNTDXEJSSA-N |
SMILES isomérico |
C1CCC(CC1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1CCC(CC1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)



![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)


